5-Bromo-2-isocyanatopyridine
Description
Contextualization within Nitrogen-Containing Heterocyclic Chemistry
5-Bromo-2-isocyanatopyridine belongs to the broad class of nitrogen-containing heterocyclic compounds. Its core structure is a pyridine (B92270) ring, an aromatic six-membered ring containing one nitrogen atom. Pyridine and its derivatives are fundamental scaffolds in numerous areas of chemistry, including medicinal and materials science. The presence of both a bromine atom and a highly reactive isocyanate group on the pyridine ring makes this compound a unique and valuable building block in organic synthesis.
Significance of Pyridyl Isocyanates as Reactive Intermediates in Organic Synthesis
Pyridyl isocyanates are a class of organic compounds characterized by a pyridine ring attached to an isocyanate (-N=C=O) functional group. The isocyanate group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
The primary reactions of pyridyl isocyanates involve nucleophilic addition to the central carbon atom of the isocyanate group. For instance, they readily react with:
Amines to form substituted ureas.
Alcohols to yield carbamates.
Water to produce an unstable carbamic acid, which can then decompose to an amine and carbon dioxide.
These reactions are fundamental in the construction of more complex molecules and are widely employed in the synthesis of pharmaceuticals, agrochemicals, and polymers. For example, the formation of urea (B33335) and carbamate (B1207046) linkages is a common strategy in drug design to connect different molecular fragments. Isocyanates can also participate in cycloaddition reactions, further expanding their synthetic versatility. rsc.orgacs.org
Influence of Halogenation on the Reactivity Profile of Pyridyl Isocyanates
The presence of a halogen atom, such as bromine in this compound, significantly modulates the reactivity of the pyridyl isocyanate system. The electron-withdrawing nature of the bromine atom, along with the nitrogen atom in the pyridine ring, increases the electrophilicity of the isocyanate group. This enhanced electrophilicity makes the compound more reactive towards nucleophiles compared to non-halogenated or benzene-based isocyanates.
This increased reactivity can be advantageous in many synthetic applications, allowing for reactions to proceed under milder conditions or with a broader range of nucleophiles. However, it can also lead to decreased stability, making the compound more sensitive to moisture. The position of the halogen on the pyridine ring also plays a crucial role in directing the regioselectivity of certain reactions.
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of various functionalized pyridine derivatives. Its high reactivity makes it a valuable tool for introducing the pyridyl moiety into larger molecules.
One significant area of research is its use in the preparation of biologically active compounds. Pyridine-containing structures are prevalent in many pharmaceuticals, and this compound provides a convenient starting point for the synthesis of novel drug candidates. For example, it can be used to synthesize inhibitors of specific enzymes or ligands for various receptors.
Furthermore, the bromine atom on the pyridine ring serves as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, leading to the creation of diverse molecular libraries for screening in drug discovery and materials science. The compound is also used as an intermediate in the pharmaceutical industry. jubilantingrevia.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-isocyanatopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCBQUZCKRLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309636 | |
| Record name | 5-Bromo-2-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95651-17-5 | |
| Record name | 5-Bromo-2-isocyanatopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95651-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-isocyanatopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2 Isocyanatopyridine
Direct Synthetic Routes via Isocyanate Formation
Direct routes focus on the conversion of a suitable precursor, typically a carboxylic acid derivative or an amine, into the isocyanate functionality in the final step of the synthesis.
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.gov The reaction involves the thermal or photochemical decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org This process is known for its tolerance of various functional groups and for proceeding with full retention of the migrating group's stereochemistry. wikipedia.orgnih.gov
For the synthesis of 5-Bromo-2-isocyanatopyridine, the process would begin with a 5-bromopicolinic acid derivative. The carboxylic acid is first converted into an activated form, such as an acyl chloride or mixed anhydride, which then reacts with an azide salt (e.g., sodium azide) to form the key intermediate, 5-bromopicolinoyl azide. Upon heating, this acyl azide undergoes rearrangement to yield this compound.
The general mechanism proceeds through a concerted process, avoiding the formation of a free nitrene intermediate. wikipedia.org The isocyanate product can be isolated or, more commonly, generated in situ and trapped with a nucleophile like an alcohol or amine to form a carbamate (B1207046) or urea (B33335), respectively. nih.govorganic-chemistry.org Various reagents, such as diphenylphosphoryl azide (DPPA), can facilitate a one-pot conversion of the carboxylic acid to the trapped isocyanate product. nih.gov
Table 1: Key Transformations in Curtius Rearrangement
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1. Azide Formation | 5-Bromopicolinic acid | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | 5-Bromopicolinoyl azide |
| 2. Rearrangement | 5-Bromopicolinoyl azide | Heat (Thermal decomposition) | This compound |
| (Optional) Trapping | this compound | R-OH (Alcohol) | N-(5-bromopyridin-2-yl)carbamate |
The traditional and most direct industrial method for synthesizing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). google.com In this context, 5-bromo-2-aminopyridine would serve as the starting material. The reaction typically proceeds in two stages: the amine reacts with phosgene to form an N-(5-bromopyridin-2-yl)carbamoyl chloride, which is then heated to eliminate hydrogen chloride, yielding the final isocyanate.
Due to the extreme toxicity of phosgene, significant research has focused on developing safer, non-phosgene alternatives. google.comscg.ch These methods aim to replace phosgene with less hazardous carbonyl sources.
Diphosgene and Triphosgene (B27547): These are safer, solid, or liquid phosgene equivalents that can be used for the same transformation. Diphosgene (trichloromethyl chloroformate) can be an effective dehydrating agent for isocyanide synthesis. documentsdelivered.com
Carbonylation Reactions: Oxidative carbonylation of the amine or reductive carbonylation of a corresponding nitro-compound (5-bromo-2-nitropyridine) can produce the isocyanate. cas.cn
Thermal Decomposition of Carbamates: A prominent non-phosgene route involves the synthesis of a carbamate from 5-bromo-2-aminopyridine, followed by thermal cracking to eliminate alcohol and form the isocyanate. researchgate.net This two-step process avoids the use of phosgene entirely. cas.cnresearchgate.net
Reaction with Diorganocarbonates: An organic formamide (B127407) can be reacted with a diorganocarbonate (like diphenyl carbonate) and then thermolyzed to produce the corresponding isocyanate. google.com
Indirect Synthetic Pathways Utilizing Masked Isocyanates
Indirect routes involve the preparation of stable precursors that can generate the desired isocyanate in situ upon activation, typically by heating. This approach avoids the isolation of the potentially reactive and hazardous isocyanate.
N,N-dialkyl-N'-(pyridin-2-yl)ureas can function as "masked isocyanates." researchgate.net These compounds are stable, easily synthesized solids that, upon heating, can dissociate to generate a pyridyl isocyanate and a dialkylamine. researchgate.netnih.gov The synthesis of the precursor, N,N-dialkyl-N'-(5-bromo-pyridin-2-yl)urea, would be achieved by reacting 5-bromo-2-aminopyridine with a dialkylcarbamoyl chloride.
When this urea derivative is heated in the presence of a nucleophile, such as an alcohol, it generates this compound in situ. The isocyanate is immediately trapped by the alcohol to form a stable carbamate. rsc.org This method provides a catalyst-free and environmentally friendly approach to carbamate synthesis, proceeding through the intermediate formation of the hetaryl isocyanate. rsc.org The reaction is driven by the trapping of the highly reactive isocyanate, pulling the equilibrium towards the products.
In situ generation is a key strategy for safely handling reactive intermediates like isocyanates. Both the Curtius rearrangement and the use of masked ureas are excellent examples of this approach.
One-Pot Curtius Rearrangement: As mentioned, the Curtius rearrangement is often performed in the presence of a trapping agent. The acyl azide is formed and rearranged in the same pot, and the resulting isocyanate immediately reacts with a present nucleophile without being isolated. nih.govnih.gov
Thermal Activation of Urea Precursors: The thermal decomposition of N,N-dialkyl-N'-(5-bromo-pyridin-2-yl)urea in a solution containing a nucleophile ensures that the isocyanate is generated in low concentrations and consumed as it is formed, minimizing potential side reactions or hazards. researchgate.netrsc.org
Regioselective Bromination Strategies in Pyridine (B92270) Chemistry
The synthesis of this compound relies on the availability of appropriately substituted precursors, most notably 5-bromo-2-aminopyridine. The regioselective introduction of a bromine atom at the C5 position of the 2-aminopyridine (B139424) ring is a crucial step.
The amino group (-NH₂) at the 2-position is an activating, ortho-, para-director for electrophilic aromatic substitution. In the pyridine ring, this directs incoming electrophiles to the 3- and 5-positions. Due to steric hindrance from the adjacent amino group, substitution at the 5-position is strongly favored.
Several methods have been developed for this specific transformation:
Direct Bromination: Reaction of 2-aminopyridine with molecular bromine can yield the desired product, but may require careful control of conditions to avoid over-bromination. Protecting the amino group via acylation can moderate the reaction. researchgate.net
Using N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent for activated aromatic rings. The reaction of 2-aminopyridine with NBS in a suitable solvent like dichloromethane (B109758) can provide 2-amino-5-bromopyridine (B118841) in high yield. google.com
Phenyltrimethylammonium Tribromide: This reagent is another mild and effective source of bromine that can be used to brominate 2-aminopyridine regioselectively at the 5-position under controlled temperature conditions. google.compatsnap.com
Table 2: Reagents for Regioselective Bromination of 2-Aminopyridine
| Reagent | Description | Typical Conditions |
|---|---|---|
| Bromine (Br₂) / Acetic Anhydride | Involves protection of the amine, followed by bromination and deprotection. researchgate.net | Multi-step process, often at controlled temperatures. |
| N-Bromosuccinimide (NBS) | A mild and selective brominating agent. google.com | Dichloromethane solvent, often at 0°C. |
| Phenyltrimethylammonium Tribromide | A solid, manageable source of bromine. patsnap.com | Chloroform (B151607) or dichloromethane solvent, 20-50°C. |
Introduction of Bromine onto the Pyridine Nucleus
The synthesis typically commences from 2-aminopyridine. The amino group at the 2-position is a strong activating group, directing electrophilic substitution primarily to the 5-position of the pyridine ring. This inherent reactivity allows for the regioselective synthesis of 2-amino-5-bromopyridine, a crucial intermediate.
Several brominating agents have been effectively utilized for this transformation. A common laboratory and industrial method involves the use of elemental bromine in a suitable solvent like acetic acid. orgsyn.orgresearchgate.net In this procedure, 2-aminopyridine is dissolved in acetic acid, and a solution of bromine in acetic acid is added, often with temperature control to manage the reaction's exothermicity. orgsyn.org The reaction leads to the precipitation of the hydrobromide salt of the product, which is then neutralized to afford 2-amino-5-bromopyridine. orgsyn.org Yields for this method are typically in the range of 62-67%. orgsyn.org A notable side product can be the formation of 2-amino-3,5-dibromopyridine, which can be removed by washing with a suitable solvent. orgsyn.org
Alternative, milder brominating agents have also been developed to circumvent the use of corrosive elemental bromine and to improve selectivity. patsnap.comgoogle.com Phenyltrimethylammonium tribromide has emerged as a solid, stable, and less hazardous reagent for this purpose. patsnap.comgoogle.com The reaction is typically carried out in solvents like chloroform or dichloromethane at temperatures ranging from 20-50°C. google.com This method offers good yields and avoids the generation of significant amounts of the 3-bromo byproduct. google.com
Below is an interactive data table summarizing various conditions for the bromination of 2-aminopyridine.
Sequential Functionalization Approaches to Achieve the Bromo-Isocyanato Motif
Once 2-amino-5-bromopyridine is synthesized, the next critical step is the conversion of the amino group (-NH₂) into an isocyanate group (-N=C=O). Several standard organic transformations can be employed for this purpose.
Phosgenation: The most direct method for converting a primary amine to an isocyanate is through reaction with phosgene (COCl₂) or a phosgene equivalent. Triphosgene, a solid and safer alternative to gaseous phosgene, is commonly used. asianpubs.org The reaction involves treating the amine with triphosgene in an inert solvent, such as dichloromethane, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. asianpubs.org The progress of the reaction can be monitored by infrared (IR) spectroscopy, observing the disappearance of the N-H stretching bands of the amine and the appearance of the characteristic strong absorption of the isocyanate group around 2250–2275 cm⁻¹. asianpubs.org
Curtius Rearrangement: This rearrangement provides a phosgene-free pathway to isocyanates. organic-chemistry.orgwikipedia.org The process begins with the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to yield the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov To apply this to 2-amino-5-bromopyridine, the amino group would first need to be converted to a carboxylic acid. This is not a straightforward transformation. A more viable Curtius-based approach would start from a different precursor, such as 5-bromopicolinic acid. This acid can be converted to its corresponding acyl chloride and then reacted with an azide salt (like sodium azide) to form 5-bromo-2-picolinoyl azide. Gentle heating of this acyl azide would induce the Curtius rearrangement, yielding this compound. organic-chemistry.org
Hofmann Rearrangement: Similar to the Curtius rearrangement, the Hofmann rearrangement produces an isocyanate as a key intermediate from a primary amide. wikipedia.orgchemistwizards.com This reaction involves treating a primary amide with bromine and a strong base. To utilize this pathway, 2-amino-5-bromopyridine would first need to be converted into 5-bromopicolinamide. This can be achieved by diazotization of the amine followed by cyanation (Sandmeyer reaction) to give 5-bromo-2-cyanopyridine, which is then hydrolyzed to the amide. Treatment of 5-bromopicolinamide with reagents like sodium hypobromite (B1234621) would then initiate the Hofmann rearrangement, proceeding through an isocyanate intermediate which, if the reaction is performed under anhydrous conditions, can be isolated. thermofisher.com
The following table outlines the key features of these functionalization approaches.
Reactivity and Mechanistic Investigations of 5 Bromo 2 Isocyanatopyridine
Nucleophilic Addition Reactions of the Isocyanate Moiety
The isocyanate group is highly electrophilic and readily reacts with nucleophiles. The general mechanism involves the attack of the nucleophile on the central carbon atom of the -N=C=O group, followed by protonation of the nitrogen atom to yield the final addition product. The reactivity is enhanced by the presence of the electron-withdrawing pyridine (B92270) ring, which further increases the electrophilicity of the isocyanate carbon.
Reactions with Hydroxyl-Containing Nucleophiles (Alcohols, Phenols)
5-Bromo-2-isocyanatopyridine reacts with alcohols and phenols to form N-(5-bromopyridin-2-yl)carbamates, commonly known as urethanes. The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. This reaction is typically carried out in an inert solvent and can be catalyzed by tertiary amines or organometallic compounds. Phenols, being more acidic but generally less nucleophilic than alcohols, may require more forcing conditions or catalysis to react efficiently.
The general transformation is as follows:
this compound + R-OH → N-(5-bromopyridin-2-yl)-O-alkyl/aryl carbamate (B1207046)
This reaction is fundamental in polyurethane chemistry and is widely used for creating linkages in polymer synthesis. wikipedia.org
Table 1: Representative Reaction of Isocyanates with Hydroxyl Compounds
| Reactant 1 | Reactant 2 | Product Class | General Conditions |
|---|---|---|---|
| This compound | Alcohol (e.g., Ethanol) | O-Alkyl N-(5-bromopyridin-2-yl)carbamate | Inert solvent (e.g., THF, Toluene), Optional catalyst (e.g., DBTDL) |
Amination Reactions with Primary and Secondary Amines (Urea Formation)
The reaction of this compound with primary or secondary amines is a rapid and generally quantitative process that yields substituted ureas. The nitrogen atom of the amine acts as a potent nucleophile, readily attacking the isocyanate carbon. The reaction typically proceeds without the need for a catalyst and is often exothermic. researchgate.net This transformation is a cornerstone for the synthesis of a vast array of biologically active molecules and materials.
Reaction with Primary Amines: Forms N-(5-bromopyridin-2-yl)-N'-alkyl/aryl ureas.
Reaction with Secondary Amines: Forms N-(5-bromopyridin-2-yl)-N',N'-dialkyl/diaryl ureas.
This high-yield reaction is a classic example of nucleophilic addition to the isocyanate group. wikipedia.org
Table 2: Synthesis of Substituted Ureas from this compound
| Amine Type | Nucleophile Example | Product |
|---|---|---|
| Primary Amine | Aniline | 1-(5-bromopyridin-2-yl)-3-phenylurea |
Addition of Other Heteroatom Nucleophiles (e.g., Sulfur, Phosphorus)
Beyond oxygen and nitrogen nucleophiles, the isocyanate group of this compound is reactive towards other heteroatoms.
Sulfur Nucleophiles: Thiols (mercaptans) react with isocyanates in a manner analogous to alcohols, yielding thiocarbamates. The reaction involves the nucleophilic attack of the sulfur atom on the isocyanate carbon. While the reaction can proceed without a catalyst, bases are often used to deprotonate the thiol, increasing its nucleophilicity and accelerating the reaction.
Phosphorus Nucleophiles: Phosphorus-containing compounds can also act as nucleophiles. For instance, phosphines (PH₃) have been shown to react with isocyanates to yield tricarbamoylphosphines, where three isocyanate molecules add to a single phosphine (B1218219) molecule. acs.orgacs.org Similarly, dialkyl phosphites, such as diethyl phosphite, can add across the N=C bond of isocyanates in the presence of a catalyst to form carbamoylphosphonates. rsc.org
Table 3: Reactions with Sulfur and Phosphorus Nucleophiles
| Nucleophile Class | Nucleophile Example | Product Class |
|---|---|---|
| Sulfur | Ethanethiol | S-Ethyl N-(5-bromopyridin-2-yl)thiocarbamate |
Cycloaddition Chemistry of this compound
The π-systems within the isocyanate group allow this compound to participate in cycloaddition reactions, providing pathways to various heterocyclic structures.
[2+2] Cycloadditions
Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form four-membered β-lactam (2-azetidinone) rings. This reaction is particularly effective with highly reactive isocyanates, such as chlorosulfonyl isocyanate (CSI). researchtrends.net The mechanism of this reaction can be complex and is dependent on the specific reactants. It can proceed through a concerted [π²s + π²a] pathway, which is thermally allowed by the Woodward-Hoffmann rules, or via a stepwise mechanism involving a zwitterionic or diradical intermediate. researchtrends.netrsc.org The stepwise pathway is often favored for more polarized or electron-rich alkenes. The resulting N-(5-bromopyridin-2-yl)-β-lactams are valuable synthetic intermediates.
[3+2] Cycloadditions (e.g., with Azides, Pyridine N-oxides)
As a dipolarophile, the C=N bond of the isocyanate group in this compound can react with 1,3-dipoles in a [3+2] cycloaddition, also known as a Huisgen cycloaddition. This powerful reaction forms five-membered heterocyclic rings.
A well-documented example of this type of reaction involves pyridine N-oxides acting as the 1,3-dipole. The reaction of a pyridine N-oxide with an isocyanate leads to the formation of a primary cycloadduct, which can then rearrange to yield stable heterocyclic products. While specific studies on this compound are not prevalent, its reaction with a pyridine N-oxide would be expected to yield a derivative of an oxadiazolone ring system after initial cycloaddition.
Similarly, organic azides are classic 1,3-dipoles. While their most common reaction partner is an alkyne (the "click" reaction), they can, in principle, react with the C=N bond of an isocyanate. This would lead to the formation of a five-membered ring containing four nitrogen atoms, a tetrazolone derivative, although this pathway is less common than reactions with C=C or C≡C bonds.
[4+2] Cycloadditions and Other Annulation Pathways
The isocyanate functionality in this compound serves as a potent dienophile for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The cumulative double bonds (C=N=O) can participate in reactions with 1,3-dienes to form six-membered heterocyclic rings. For instance, reaction with a simple diene like cyclopentadiene (B3395910) or 2,3-dimethylbutadiene would be expected to yield a bicyclic adduct. These reactions typically proceed via a concerted mechanism, leading to stereospecific products. mdpi.com The reactivity of the isocyanate can be enhanced by Lewis acid catalysis, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile. mdpi.com
Beyond standard Diels-Alder reactions, the dual functionality of this compound allows for various other annulation pathways, which are ring-forming reactions. The isocyanate group can react with suitable nucleophiles to initiate intramolecular cyclizations. For example, a substrate containing a tethered amine or alcohol could undergo an initial nucleophilic attack on the isocyanate carbon, followed by a subsequent intramolecular reaction involving the pyridine ring or the bromo-substituent to construct a new fused ring system. Such [5C+1N] annulations, where a five-carbon synthon reacts with an ammonia (B1221849) source, represent a strategy for synthesizing dihydrofuro[3,2-c]pyridines, illustrating the versatility of annulation pathways in building complex heterocyclic structures. researchgate.net
Transition Metal-Catalyzed Transformations Involving the Bromo Moiety
The bromine atom at the C5 position of the pyridine ring is a key handle for a wide array of transition metal-catalyzed transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, and the bromo group on this compound makes it an excellent substrate for these transformations. nih.govwesleyan.edu
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the pyridine ring and an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds and is tolerant of numerous functional groups. mdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyonedalabs.com Studies on the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) have shown efficient Suzuki coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. mdpi.comresearchgate.net
The Sonogashira coupling is a method for forming a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. researchgate.netwikipedia.org This reaction is highly valuable for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orgsoton.ac.uklibretexts.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation from a copper(I) acetylide, which is formed in the copper cycle. libretexts.org The final step is reductive elimination. This method has been successfully applied to various bromo-pyridine scaffolds to produce alkynyl-pyridines. soton.ac.uk
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle also proceeds through oxidative addition, followed by the formation of a palladium-amido complex and reductive elimination to furnish the N-arylated product. libretexts.org This reaction is highly effective for coupling various primary and secondary amines, as well as other N-nucleophiles, to bromopyridine cores. chemspider.comresearchgate.net
| Reaction Type | Catalyst System (Typical) | Base | Coupling Partner | Product Type |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl/Vinyl Boronic Acid | Biaryl/Styrene |
| Sonogashira | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | Terminal Alkyne | Arylalkyne |
| Buchwald-Hartwig | Pd₂(dba)₃/Ligand, Pd(OAc)₂/Ligand | NaOtBu, K₃PO₄, Cs₂CO₃ | Amine, Amide | Arylamine |
Copper-catalyzed coupling reactions, particularly the Ullmann condensation, provide a classic and often cost-effective alternative to palladium-catalyzed methods for forming C-N, C-O, and C-S bonds. researchgate.net For this compound, a copper-catalyzed reaction with an amine, alcohol, or thiol could be employed to substitute the bromine atom. These reactions typically require higher temperatures than their palladium-catalyzed counterparts and often utilize ligands such as 1,2-diols or amino acids to facilitate the coupling. researchgate.net Research on 2-amino/2-hydroxy-5-halopyridines has demonstrated that copper-catalyzed amination can proceed with excellent yields at the C5 position. researchgate.net The mechanism is thought to involve the formation of a copper(I) species that undergoes oxidative addition to the C-Br bond, followed by reaction with the nucleophile and reductive elimination.
Metal-mediated insertion reactions can involve either the C-Br bond or the isocyanate group. The initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the Pd(0) catalyst into the carbon-bromine bond, which can be formally considered a metal insertion reaction. mdpi.comnih.gov
Separately, the isocyanate group itself is susceptible to insertion reactions. Isocyanides, which are isomeric to isocyanates, are well-known to undergo migratory insertion into metal-carbon bonds in palladium-catalyzed processes. mdpi.com While less common for isocyanates, a metal center can activate the C=N bond of the isocyanate, making it more susceptible to nucleophilic attack. nih.govdntb.gov.ua This can lead to the formation of heteroatom-stabilized carbene complexes or initiate polymerization. The reaction typically proceeds through a stepwise associative mechanism involving nucleophilic addition to the isocyanate carbon, followed by proton transfer steps. nih.gov
Computational and Theoretical Analysis of Reaction Mechanisms
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms. dntb.gov.ua These methods allow for the mapping of potential energy surfaces, providing insights into the feasibility of reaction pathways and the structures of transient species. smu.eduru.nl
For the reactions involving this compound, computational studies can elucidate the step-by-step mechanism, identifying intermediates and calculating the activation energies of transition states. nih.govresearchgate.net
Cross-Coupling Reactions : DFT calculations can model the catalytic cycles of Suzuki, Sonogashira, and Buchwald-Hartwig reactions. For instance, studies can compare the energy barriers for oxidative addition, transmetalation, and reductive elimination, thereby identifying the rate-determining step. libretexts.org Computational analysis on related pyridine derivatives has been used to study frontier molecular orbitals and reactivity indices to predict reaction pathways. mdpi.comresearchgate.net Such analyses can explain the influence of different ligands on catalyst efficiency and selectivity.
Cycloaddition Reactions : The mechanism of [4+2] cycloadditions can be analyzed to determine whether the reaction is concerted or stepwise. Calculations can predict the regioselectivity and stereoselectivity by comparing the activation energies of different possible transition states, rationalizing why a particular isomer is formed preferentially. nih.gov
Activation Strain Model : This model, also known as the distortion/interaction model, is a powerful tool used in computational analysis. researchgate.net It deconstructs the activation energy of a transition state into two components: the strain energy required to distort the reactants into their transition-state geometries, and the interaction energy between these distorted reactants. researchgate.net This approach provides a quantitative understanding of the factors controlling reaction barriers and selectivity.
By modeling these reactions, computational analysis provides a microscopic view that complements experimental findings, guiding the optimization of reaction conditions and the design of new synthetic methodologies.
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbital Theory)
The pyridine ring itself is an aromatic heterocycle with a delocalized π-electron system. The nitrogen atom in the ring is more electronegative than the carbon atoms, leading to a degree of electron withdrawal from the ring and influencing the distribution of electron density in the molecular orbitals. The substituents at the 2- and 5-positions further modulate this electronic landscape.
The bromine atom at the 5-position is an electronegative atom that exerts an electron-withdrawing inductive effect (-I) on the pyridine ring. This effect tends to lower the energy of the molecular orbitals. The isocyanate group (-NCO) at the 2-position is also strongly electron-withdrawing due to the high electronegativity of the nitrogen and oxygen atoms and the presence of π-bonds. This group significantly influences both the energy and the localization of the frontier orbitals.
The HOMO of a substituted pyridine is typically a π-orbital with significant electron density on the ring. The presence of electron-withdrawing groups like bromine and isocyanate is expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack. The LUMO, on the other hand, is a π*-antibonding orbital. The electron-withdrawing nature of the substituents will also lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. The isocyanate group, in particular, is a well-known electrophilic site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial reactivity descriptor. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of strong electron-withdrawing groups in this compound would likely result in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule.
Other reactivity descriptors that can be derived from computational studies include the molecule's chemical potential, hardness, and electrophilicity index. These parameters provide a more quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.
The following table summarizes the expected qualitative effects of the bromo and isocyanato substituents on the electronic structure and reactivity descriptors of the pyridine ring in this compound.
| Property | Expected Influence of Substituents | Rationale |
| HOMO Energy | Lowered | The electron-withdrawing inductive effects of the bromo and isocyanato groups stabilize the occupied molecular orbitals. |
| LUMO Energy | Lowered | The electron-withdrawing nature of the substituents stabilizes the unoccupied molecular orbitals, particularly the LUMO. |
| HOMO-LUMO Gap | Reduced | The significant lowering of the LUMO energy by the electron-withdrawing groups is expected to decrease the energy gap between the HOMO and LUMO. |
| Nucleophilicity | Decreased | A lower HOMO energy indicates that the molecule is a weaker electron donor. |
| Electrophilicity | Increased | A lower LUMO energy indicates that the molecule is a stronger electron acceptor, particularly at the isocyanate carbon. |
| Chemical Reactivity | Increased | A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. |
Applications of 5 Bromo 2 Isocyanatopyridine in Advanced Organic Synthesis
Construction of Diverse Heterocyclic Scaffolds
The isocyanate functionality of 5-bromo-2-isocyanatopyridine serves as a powerful tool for the synthesis of a wide array of heterocyclic systems through various cyclization strategies.
The reaction of isocyanates with compounds containing active methylene (B1212753) groups provides a general route to N-substituted pyridin-2-ones. While direct examples utilizing this compound are not extensively documented, the established reactivity of isocyanates suggests a plausible pathway. The reaction would likely proceed through the initial formation of an N-(5-bromopyridin-2-yl)carbamoyl intermediate by the addition of the active methylene compound to the isocyanate. Subsequent intramolecular cyclization would then lead to the formation of the corresponding 1-(5-bromopyridin-2-yl)pyridin-2-one derivative. The nature of the substituents on the resulting pyridinone ring would be determined by the choice of the active methylene compound.
Similarly, the synthesis of pyridinethiones can be envisioned. A common method for the preparation of thiourea (B124793) derivatives involves the reaction of amines with isothiocyanates. For instance, the reaction of 2-amino-5-bromopyridine (B118841) with ethoxycarbonyl isothiocyanate yields l-(5-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea. chemicalbook.com Although this starts from the corresponding amine, it demonstrates the formation of a thiourea linkage that is a key step in the construction of pyridinethiones from isocyanates. The reaction of this compound with a source of sulfur, such as hydrogen sulfide (B99878) or its synthetic equivalents, could potentially lead to the formation of the corresponding isothiocyanate, which could then undergo cyclization with active methylene compounds to afford substituted pyridinethiones.
The isocyanate group of this compound is a key functional group for the synthesis of fused heterocyclic systems. For example, the synthesis of quinazoline-2,4-diones can be achieved through the reaction of isocyanates with anthranilic acid derivatives. This reaction typically proceeds via the formation of an intermediate urea (B33335), followed by intramolecular cyclization. While specific examples starting from this compound are not prevalent in the literature, the general reactivity pattern of isocyanates supports this synthetic route.
In a similar vein, the synthesis of thienopyrimidine-2,4-diones can be accomplished by the reaction of isocyanates with 2-aminothiophene-3-carboxylate derivatives. The reaction involves the initial formation of a ureido intermediate, which then undergoes cyclization to form the thienopyrimidine scaffold. This methodology has been successfully applied to a variety of isocyanates and aminothiophenes, suggesting its potential applicability to this compound for the synthesis of novel brominated thienopyrimidine derivatives.
The reactivity of the isocyanate group in this compound also allows for its use in the synthesis of nitrogen-rich polycyclic systems, such as triazolo[4,3-a]pyridines and tetrazolo[1,5-a]pyridines. The synthesis of 3-amino- chemicalbook.comnih.govnih.gov-triazolo[4,3-a]pyridines can be achieved through the desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates. By analogy, a potential route starting from this compound could involve its conversion to the corresponding thiourea derivative, followed by cyclization.
The synthesis of tetrazolo[1,5-a]pyridines often involves the reaction of 2-halopyridines with an azide (B81097) source. While this reaction does not directly involve the isocyanate group, the this compound could be a precursor to a suitable 2-substituted pyridine (B92270) that can undergo this transformation. For example, conversion of the isocyanate to an amino group would yield 2-amino-5-bromopyridine, a common starting material for such cyclizations.
Functionalization of Pyridine Rings
Beyond its role in heterocycle synthesis, the isocyanate group of this compound provides a direct handle for the introduction of various functional groups onto the pyridine ring.
The high electrophilicity of the isocyanate group allows for facile reactions with a variety of nucleophiles to form stable carbamate (B1207046), urea, and amide linkages.
Carbamates: The reaction of this compound with alcohols or phenols in the presence of a suitable catalyst would yield the corresponding N-(5-bromopyridin-2-yl)carbamates. This reaction is a standard method for the synthesis of carbamates from isocyanates and a wide range of alcohols can be employed. An example of a related compound is tert-butyl N-{2-[(5-bromopyridin-2-yl)formamido]ethyl}carbamate. sigmaaldrich.com
Ureas: The reaction with primary or secondary amines leads to the formation of N,N'-disubstituted ureas. This reaction is typically fast and high-yielding. A variety of ureas derived from brominated pyridines have been synthesized, highlighting the utility of this reaction. For instance, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea has been synthesized and investigated for its biological activity. nih.gov Another example is N-(4-broMopyridin-2-yl)-N'-ethylurea. chemicalbook.com A patent describes the synthesis of 1-(6-bromo-pyridin-3-yl)-3-((S)-pyrrolidine-2-carbonyl)-urea hydrochloride from 2-bromo-5-isocyanato-pyridine. google.com
Amides: Isocyanates can also react with carboxylic acids to form amides, often through a decarboxylative coupling mechanism. This provides a direct method for the synthesis of N-(5-bromopyridin-2-yl)amides from this compound and a suitable carboxylic acid. A variety of N-(5-bromopyridin-2-yl)amides have been reported in the literature, such as N-(5-Bromopyridin-2-yl)succinamic acid and N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. scbt.com The synthesis of N-Methyl-N-(pyridin-2-yl)benzamide has been achieved via a Goldberg reaction starting from 2-bromopyridine. nih.gov
| Linkage | Reactant | Product |
| Carbamate | Alcohol/Phenol | N-(5-bromopyridin-2-yl)carbamate |
| Urea | Amine | N-(5-bromopyridin-2-yl)urea |
| Amide | Carboxylic Acid | N-(5-bromopyridin-2-yl)amide |
The bromine atom at the 5-position of the pyridine ring influences the regioselectivity of electrophilic aromatic substitution reactions. While the pyridine ring itself is electron-deficient and generally deactivated towards electrophilic attack, the bromo substituent is an ortho-, para-director. However, the strong deactivating effect of the pyridine nitrogen must be considered. Electrophilic substitution on the pyridine ring is generally difficult and often requires harsh reaction conditions.
For 5-bromopyridine derivatives, electrophilic substitution, if it occurs, would be directed to the positions ortho and para to the bromine atom, which are positions 4 and 6, and position 2, respectively. However, the presence of the isocyanate group at the 2-position would further influence the reactivity and regioselectivity.
Utility as a Key Intermediate in Multi-Step Convergent Syntheses
Convergent synthesis is a powerful strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages. This approach offers significant advantages in terms of efficiency and yield. This compound is an ideal intermediate for such strategies due to its distinct reactive sites, which allow for sequential and controlled bond formation.
Access to Complex Molecular Architectures
The dual reactivity of this compound provides a gateway to a wide array of complex molecular structures, particularly those of interest in drug discovery. The isocyanate group at the 2-position serves as a versatile handle for the introduction of various functionalities through reactions with nucleophiles such as amines and alcohols, leading to the formation of ureas and carbamates, respectively. These moieties are prevalent in a vast number of biologically active compounds, including kinase inhibitors. mdpi.comnih.govmdpi.com
The bromine atom at the 5-position offers a site for subsequent carbon-carbon or carbon-heteroatom bond formation, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This sequential approach, where the isocyanate is first derivatized followed by a cross-coupling reaction at the bromide position, is a hallmark of convergent synthesis.
For instance, in the synthesis of novel kinase inhibitors, a common strategy involves the initial reaction of this compound with a desired amine to form a stable 1-(5-bromopyridin-2-yl)-3-substituted urea. This intermediate can then be subjected to a Suzuki coupling with a variety of boronic acids to introduce diverse aryl or heteroaryl groups at the 5-position of the pyridine ring. This method allows for the rapid generation of a multitude of analogs with varying substituents on both sides of the pyridine core, facilitating the exploration of structure-activity relationships (SAR). ed.ac.uk
The following table illustrates the general synthetic utility of this compound in accessing complex architectures:
| Step | Reaction | Reagents and Conditions | Resulting Moiety |
| 1 | Nucleophilic Addition | Amine (R-NH2) or Alcohol (R-OH) | Substituted Urea or Carbamate |
| 2 | Cross-Coupling | Arylboronic acid (Ar-B(OH)2), Pd catalyst, base | 5-Aryl-2-ureido/carbamato-pyridine |
This two-step convergent approach enables the synthesis of highly functionalized pyridine derivatives that would be challenging to prepare through linear synthetic routes. The ability to independently vary the nucleophile in the first step and the coupling partner in the second step is a key advantage for building molecular complexity.
Modular Synthesis of Pyridine-Based Chemical Libraries
The concept of modular synthesis is central to the construction of chemical libraries for high-throughput screening in drug discovery. This approach relies on the use of versatile building blocks that can be combined in a systematic and combinatorial fashion to generate a large number of structurally related compounds. This compound is an exemplary scaffold for the modular synthesis of pyridine-based libraries.
The isocyanate functionality is highly amenable to automated and parallel synthesis techniques. By reacting this compound with a library of diverse amines or alcohols, a large set of urea or carbamate intermediates can be rapidly generated. Each of these intermediates retains the bromine atom, which serves as a common anchor point for the next stage of diversification.
In a subsequent step, this library of brominated intermediates can be subjected to a range of cross-coupling reactions. For example, a Suzuki coupling with a library of boronic acids would introduce a second point of diversity. This modular approach allows for the exponential expansion of the chemical space explored.
The table below outlines a representative modular synthesis workflow for a pyridine-based chemical library starting from this compound:
| Module 1 (Nucleophile) | Module 2 (Building Block) | Module 3 (Coupling Partner) | Resulting Library |
| Library of Amines (R¹-NH₂) | This compound | Library of Boronic Acids (R²-B(OH)₂) | Diverse 1-(5-R²-pyridin-2-yl)-3-R¹-ureas |
| Library of Alcohols (R¹-OH) | This compound | Library of Boronic Acids (R²-B(OH)₂) | Diverse 5-R²-pyridin-2-yl (R¹)-carbamates |
This modular strategy is highly efficient for generating focused libraries of compounds for screening against specific biological targets, such as protein kinases. nih.gov The pyridine-urea scaffold, readily accessible from this compound, is a well-established pharmacophore in many kinase inhibitors. mdpi.com By systematically varying the substituents at the urea nitrogen and the 5-position of the pyridine ring, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to optimize potency, selectivity, and pharmacokinetic profiles.
Analogues and Derivatives of Brominated Pyridyl Isocyanates
Positional Isomers of Bromo-Isocyanatopyridine (e.g., 3-Bromo-2-isocyanatopyridine)
Once the desired bromoaminopyridine is obtained, the amino group can be converted to an isocyanate. A common method for this transformation is phosgenation, although due to the hazards of phosgene (B1210022), alternative reagents are often preferred.
One example of a commercially available positional isomer is 2-bromo-5-isocyanatopyridine. guidechem.comprepchem.com Its properties are valuable for the synthesis of various heterocyclic structures. The synthesis of other isomers, such as 3-bromo-2-isocyanatopyridine, would likely start from the corresponding 3-bromo-2-aminopyridine. The reactivity of these isomers in addition reactions with nucleophiles (alcohols, amines, etc.) at the isocyanate group is a key feature of their chemistry, allowing for the construction of ureas, carbamates, and other derivatives.
Table 1: Examples of Positional Isomers and Related Precursors
| Compound Name | CAS Number | Molecular Formula | Notes |
| 2-Bromo-5-isocyanatopyridine | 95651-17-5 | C6H3BrN2O | A commercially available isomer. google.com |
| 3-Bromopyridine (B30812) | 626-55-1 | C5H4BrN | A common precursor for 3-substituted pyridines. mdpi.com |
| 4-Bromopyridine (B75155) | 1120-87-2 | C5H4BrN | A precursor for 4-substituted pyridines. |
| 2-Isocyanatopyridine | 4737-19-3 | C6H4N2O | An intermediate for preparing various derivatives. sigmaaldrich.comijssst.info |
| 3-Isocyanatopyridine | 15268-31-2 | C6H4N2O | Used in the preparation of diarylurea derivatives. consensus.app |
| 4-Isocyanatopyridine | 70067-45-7 | C6H4N2O | A reactive intermediate in organic synthesis. heteroletters.org |
Pyridyl Isocyanates with Additional Substituents (e.g., Nitro-Isocyanatopyridines, Chloro-Isocyanatopyridines)
The introduction of additional substituents onto the pyridyl isocyanate framework allows for the fine-tuning of the molecule's properties. Electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), can significantly impact the reactivity of the isocyanate group and the pyridine (B92270) ring.
For instance, a nitro group, being strongly electron-withdrawing, would increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. The synthesis of such compounds would typically involve the nitration of a suitable bromopyridine derivative, followed by the conversion of another functional group (like an amino group) into the isocyanate. The synthesis of 2-chloro-5-nitropyridine (B43025) is a well-documented process, often starting from 2-hydroxy-5-nitropyridine (B147068) and reacting it with phosphorus oxychloride and phosphorus pentachloride. chemicalbook.com
A commercially available example of a pyridyl isocyanate with an additional substituent is 2-chloro-5-isocyanatopyridine. sigmaaldrich.com This compound serves as a valuable building block in medicinal chemistry and materials science. The synthesis of nitro-isocyanatopyridines can be envisioned from precursors like 5-nitro-2-aminopyridine, whose preparation is achieved by the nitration of 2-aminopyridine (B139424). prepchem.com
The presence of these additional substituents not only modifies the reactivity of the isocyanate but also provides handles for further chemical transformations, enabling the synthesis of a diverse range of complex molecules.
Table 2: Pyridyl Isocyanates with Additional Substituents and Their Precursors
| Compound Name | CAS Number | Molecular Formula | Notes |
| 2-Chloro-5-isocyanatopyridine | 125117-96-6 | C6H3ClN2O | A commercially available substituted pyridyl isocyanate. sigmaaldrich.com |
| 2-Chloro-5-nitropyridine | 4548-45-2 | C5H3ClN2O2 | A common precursor for further functionalization. chemicalbook.com |
| 5-Nitro-2-aminopyridine | 4214-76-0 | C5H5N3O2 | A precursor for 5-nitro-2-isocyanatopyridine. prepchem.com |
Masked Isocyanate Forms and Their Synthetic Equivalents
Due to the high reactivity of isocyanates, it is often synthetically advantageous to use "masked" forms or synthetic equivalents that can generate the isocyanate in situ under specific conditions. This approach avoids the isolation of the often unstable isocyanate and allows for more controlled reactions.
One of the most well-known methods for generating isocyanates from a more stable precursor is the Curtius rearrangement . chemicalbook.combiosynth.comguidechem.comchemicalbook.com This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which is typically derived from a carboxylic acid. The acyl azide rearranges to form an isocyanate with the loss of nitrogen gas. This method allows for the conversion of a carboxylic acid group on a brominated pyridine ring into an isocyanate group under relatively mild conditions. chemicalbook.comchemicalbook.com
Another approach to masked isocyanates involves the use of N-pyridylureas . These compounds can act as isocyanate precursors, releasing the corresponding pyridyl isocyanate upon heating. This strategy has been employed for the late-stage functionalization of pyridine-N-oxides. innospk.com Similarly, acetoacetanilides have been shown to function as masked isocyanates, liberating the reactive isocyanate in situ for the synthesis of unsymmetrically substituted ureas. rsc.org
The use of blocked O-substituted isocyanates in the synthesis of hydroxamic acids is another example of this concept, where a stable precursor releases the reactive isocyanate under the reaction conditions. chemicalbook.com These methods provide a powerful toolkit for chemists to handle the reactivity of isocyanates in a more controlled and efficient manner.
Table 3: Methods for Generating Masked Isocyanates
| Method/Reagent | Precursor | Product | Conditions |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Isocyanate | Thermal or Photochemical |
| N-Pyridylureas | N,N-dialkyl-N'-(pyridin-2-yl)urea | Pyridyl Isocyanate | Heating |
| Acetoacetanilides | Acetoacetanilide | Aryl Isocyanate | Reaction with amines |
Brominated Pyridine Derivatives as Related Synthetic Precursors (e.g., 5-Bromo-2-iodopyridine (B1269129), 5-Bromo-2-nitropyridine)
The synthesis of 5-bromo-2-isocyanatopyridine and its analogues often relies on the availability of appropriately substituted brominated pyridine precursors. Two particularly important precursors are 5-bromo-2-iodopyridine and 5-bromo-2-nitropyridine (B47719).
5-Bromo-2-iodopyridine is a versatile intermediate due to the differential reactivity of the C-Br and C-I bonds. The C-I bond is more reactive in many cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for selective functionalization at the 2-position of the pyridine ring while leaving the 5-bromo substituent intact for subsequent transformations. sigmaaldrich.com This precursor can be synthesized from 2,5-dibromopyridine (B19318) by reaction with hydriodic acid and sodium iodide. chemicalbook.comchemicalbook.com The ability to selectively react one of the halogen atoms makes 5-bromo-2-iodopyridine a valuable building block for the synthesis of complex, unsymmetrically substituted pyridines.
5-Bromo-2-nitropyridine is another crucial precursor. The nitro group at the 2-position can be readily reduced to an amino group, which can then be converted to the isocyanate. The synthesis of 5-bromo-2-nitropyridine can be achieved by the oxidation of 2-amino-5-bromopyridine (B118841) using reagents like hydrogen peroxide or peroxyacetic acid. chemicalbook.comchemicalbook.com 2-Amino-5-bromopyridine itself is prepared by the bromination of 2-aminopyridine. heteroletters.org The nitro group in 5-bromo-2-nitropyridine also activates the pyridine ring for nucleophilic aromatic substitution, providing another avenue for synthetic diversification.
These precursors highlight the strategic importance of multi-halogenated and nitro-substituted pyridines in the synthesis of more complex derivatives, including the target brominated pyridyl isocyanates.
Table 4: Key Brominated Pyridine Precursors
| Compound Name | CAS Number | Molecular Formula | Synthetic Utility |
| 5-Bromo-2-iodopyridine | 223463-13-6 | C5H3BrIN | Precursor for selective cross-coupling reactions at the 2-position. sigmaaldrich.com |
| 5-Bromo-2-nitropyridine | 39856-50-3 | C5H3BrN2O2 | Precursor to 5-bromo-2-aminopyridine for isocyanate formation. chemicalbook.com |
| 2-Amino-5-bromopyridine | 1072-97-5 | C5H5BrN2 | Direct precursor for both 5-bromo-2-nitropyridine and potentially this compound. |
| 2,5-Dibromopyridine | 624-28-2 | C5H3Br2N | Starting material for the synthesis of 5-bromo-2-iodopyridine. heteroletters.org |
Future Research Directions in 5 Bromo 2 Isocyanatopyridine Chemistry
Development of More Efficient and Environmentally Benign Synthetic Protocols
The advancement of synthetic chemistry is increasingly driven by the principles of green chemistry, emphasizing waste reduction, energy efficiency, and the use of less hazardous substances. Future research concerning 5-Bromo-2-isocyanatopyridine will likely prioritize the development of synthetic routes that are both efficient and environmentally conscious.
Current synthetic strategies for related brominated pyridines can involve multi-step processes and harsh reagents. For instance, some syntheses of cyanopyridine precursors may use reagents like phosphorus oxychloride. oriprobe.com Future protocols will aim to supplant such chemicals with milder, safer alternatives. A promising direction is the adoption of one-pot synthesis methodologies, which streamline reaction sequences, minimize purification steps, and consequently reduce solvent waste and energy consumption. mdpi.comgoogle.com
Furthermore, the use of water as a solvent in the synthesis of pyridine (B92270) derivatives represents a significant step towards environmentally benign processes. nih.gov Research into aqueous-phase synthesis for this compound or its precursors could drastically reduce the reliance on volatile organic compounds (VOCs). Another avenue involves exploring multicomponent reactions (MCRs), which offer high atom economy and procedural simplicity by combining three or more reactants in a single step to form a complex product. researchgate.net
Table 1: Comparison of Synthetic Protocol Philosophies
| Feature | Traditional Protocols | Future (Greener) Protocols |
| Solvent | Often Volatile Organic Compounds (VOCs) | Water, bio-based solvents, or solvent-free conditions |
| Reagents | May include hazardous chemicals (e.g., POCl3) | Milder, safer, and recyclable reagents |
| Process | Multi-step with intermediate isolation | One-pot reactions, multicomponent reactions (MCRs) |
| Efficiency | Moderate yields, higher waste (E-factor) | High atom economy, excellent yields, lower E-factor |
| Energy Use | Often requires high temperatures and long reaction times | Catalyzed reactions at lower temperatures |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Reactivity
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in modifying brominated pyridine scaffolds. mdpi.com While effective, future research will explore novel catalytic systems to enhance efficiency, reduce costs, and broaden the reaction scope.
Key areas of investigation will include:
Alternative Metal Catalysts: Research into catalysts based on more abundant and less expensive metals like cobalt, nickel, or copper is a growing trend. mdpi.com These systems could offer different reactivity profiles and reduce the reliance on precious metals like palladium.
Advanced Ligand Design: The development of sophisticated ligands for palladium or other metal centers can significantly improve catalyst performance. Future work will likely focus on ligands that promote higher turnover numbers (TONs), operate at lower catalyst loadings, and provide greater control over regioselectivity and stereoselectivity.
Heterogeneous Catalysis: To simplify product purification and enable catalyst recycling, research into heterogeneous catalysts (e.g., metal nanoparticles immobilized on a solid support) will be crucial. This approach aligns with the principles of sustainable chemistry by minimizing metal contamination in the final product and allowing for continuous flow processes.
Investigation of Synergistic Reactivity Between the Isocyanate and Bromine Functionalities
A significant area for future exploration lies in harnessing the distinct and complementary reactivity of the isocyanate and bromine groups on the pyridine ring. The isocyanate group is a potent electrophile, readily reacting with nucleophiles like alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. In contrast, the bromine atom is primarily reactive in metal-catalyzed cross-coupling reactions. ossila.com
This differential reactivity allows for selective, sequential, or orthogonal functionalization. Future research will likely focus on:
Orthogonal Tandem Reactions: Designing one-pot reactions where the two functional groups react with different reagents under a single set of conditions without interference. For example, a reaction could involve the in-situ formation of a urea (B33335) derivative via the isocyanate, followed by a palladium-catalyzed C-C bond formation at the bromine site.
Selective Derivatization: Exploiting conditions that allow for the high-yield reaction of one group while leaving the other completely untouched for subsequent transformations. This is critical for the multi-step synthesis of complex molecules where precise control over functional group manipulation is required. A compound like 5-Bromo-2-fluoropyridine serves as an excellent model, where the fluorine is susceptible to nucleophilic aromatic substitution and the bromine is amenable to cross-coupling. ossila.com This highlights the potential for achieving high selectivity with the this compound scaffold.
Design and Synthesis of Advanced Materials Incorporating the 5-Bromo-2-pyridyl Isocyanate Moiety
The electronic properties of the pyridine ring make it an attractive component for functional organic materials. The this compound moiety is a promising building block for advanced materials due to its combination of a modifiable coupling site (bromo group) and a reactive anchor (isocyanate group).
Future research in this domain will likely target:
Organic Electronics: Following the precedent of related di-halogenated pyridines used in semiconductors and Organic Light Emitting Diodes (OLEDs), this compound could be a key intermediate for novel host materials, emitters, or charge-transporting layers. ossila.com The isocyanate group can be used to graft the pyridine core onto polymer backbones or other molecules to tune solubility and film-forming properties.
Functional Polymers: The isocyanate group is highly effective for polymerization and for modifying existing polymers. Researchers can incorporate the 5-bromo-2-pyridyl moiety to create polymers with tailored electronic, optical, or metal-coordinating properties. Subsequent modification at the bromine site could be used for cross-linking or for introducing further functionalities.
Sensing and Chelation: The nitrogen atom of the pyridine ring can coordinate with metal ions. Materials incorporating this moiety could be designed as chemical sensors or as agents for selective metal chelation, with the isocyanate group serving to immobilize the molecule onto a surface or into a polymer matrix. Computational tools like Density Functional Theory (DFT) could be employed to predict the electronic and binding properties of these new materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Bromo-2-isocyanatopyridine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves halogen substitution or functionalization of pyridine derivatives. For example, bromine at the 5-position can undergo nucleophilic substitution with isocyanate groups under palladium-catalyzed conditions. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (e.g., DMF or THF), and reaction temperature (60–100°C). Purification via column chromatography with hexane/ethyl acetate gradients is recommended to isolate the product .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., downfield shifts for isocyanato groups).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).
- Elemental Analysis : Ensure stoichiometric consistency.
- HPLC : Assess purity (>95% for research-grade material).
New compounds require full spectral data and purity validation per IUPAC guidelines .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Follow OSHA and GHS guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent moisture degradation.
- Dispose of waste via halogenated organic waste protocols.
Safety Data Sheets (SDS) for analogous bromopyridines highlight acute toxicity (Oral Tox. 4) and recommend fume hood use .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across coupling reactions?
- Methodological Answer : Discrepancies may arise from competing reaction pathways (e.g., hydrolysis of the isocyanato group). Systematic analysis includes:
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS.
- Catalyst Screening : Compare Pd-, Cu-, or Ni-based systems for cross-coupling efficiency.
- Solvent Effects : Test polar aprotic vs. non-polar solvents to stabilize intermediates.
Triangulate data from multiple analytical methods to validate mechanistic hypotheses .
Q. What computational strategies elucidate the electronic effects of bromine and isocyanato substituents on pyridine’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA to assess frontier orbitals (HOMO/LUMO) and charge distribution.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction planning.
- Solvent Modeling : Simulate solvation effects (e.g., COSMO-RS) to predict solubility and stability.
Studies on bromo-iodopyridines demonstrate halogen-directed regioselectivity, applicable to isocyanato derivatives .
Q. How can stability studies optimize storage conditions for this compound in long-term research applications?
- Methodological Answer : Design accelerated degradation experiments:
- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC.
- Light Exposure Tests : Compare amber vs. clear glass vials under UV/visible light.
- Inert Atmosphere : Compare argon vs. air-filled containers for oxidation resistance.
Analogous bromopyridines show improved stability at -20°C in desiccated environments .
Experimental Design & Data Analysis
Q. What experimental controls are essential for reproducibility in reactions involving this compound?
- Methodological Answer : Include:
- Blank Reactions : Exclude catalysts or reactants to identify side products.
- Internal Standards : Use deuterated analogs (e.g., D₅-pyridine) for quantitative NMR.
- Replicate Trials : Perform triplicate runs to assess statistical variance.
Document all parameters (e.g., stirring rate, degassing methods) as per Beilstein Journal guidelines for reproducibility .
Q. How should researchers design a study to evaluate solvent effects on the reactivity of this compound?
- Methodological Answer :
- Solvent Matrix : Test aprotic (DMF, DMSO) vs. protic (MeOH, H₂O) solvents.
- Dielectric Constant Correlation : Measure reaction rates and correlate with solvent polarity indices.
- Temperature Gradients : Compare outcomes at 25°C, 50°C, and reflux conditions.
Use ANOVA to analyze solvent impact on yield and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
